molecular formula C11H20N2O3 B1397999 Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate CAS No. 1257293-86-9

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate

Cat. No.: B1397999
CAS No.: 1257293-86-9
M. Wt: 228.29 g/mol
InChI Key: ZSLMHYPFPADTTJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate is an organic compound that belongs to the group of small heterocyclic molecules. It has the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol. This compound is known for its unique structure, which includes two azetidine rings and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with an appropriate azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the azetidine rings.

Scientific Research Applications

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites and modulate biological pathways. The exact pathways and targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxyazetidine-1-carboxylate: Similar structure but lacks the additional azetidine ring.

    Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Contains a piperazine ring instead of the second azetidine ring.

    Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: Has a methyl group instead of the second azetidine ring .

Uniqueness

Tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate is unique due to its dual azetidine rings and the presence of a hydroxyl group, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-4-8(5-13)12-6-9(14)7-12/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLMHYPFPADTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145748
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-86-9
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.52 g, 3.1 mmol), azetidin-3-ol hydrochloride (0.5 g, 4.6 mmol) and 4 Å molecular sieves (0.7 g) in DCE (8 mL). The reaction mixture was stirred for 7 h at room temperature. Sodium triacetoxyborohydride (1.3 g, 6.13 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, MEOH:DCM, gradient 0:100 to 40:60) to give 3-Hydroxy-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester as yellow oil (0.69 g, 99%). 1H NMR (CDCl3, 400 MHz) δ 4.45-4.35 (m, 1H); 3.96 (dd, J=9.3, 6.7 Hz, 2H); 3.74 (dd, J=9.3, 4.5 Hz, 2H); 3.66 (td, J=8.8, 6.7 Hz, 2H); 3.40-3.37 (m, 1H); 3.20 (td, J=8.8, 4.5 Hz, 2H); 1.43 (s, 9H).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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